molecular formula C18H24N2O2 B7060522 2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine

2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine

Cat. No.: B7060522
M. Wt: 300.4 g/mol
InChI Key: PLFBHCIDNSSEED-UHFFFAOYSA-N
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Description

2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine is a complex organic compound that features a combination of methoxy, methyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. For example, it may bind to certain receptors or enzymes, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methoxy and pyridinyl derivatives, such as:

  • 2-methoxy-2-methyl-N-[[3-(pyridin-3-ylmethoxy)phenyl]methyl]propan-1-amine
  • 2-methoxy-2-methyl-N-[[3-(pyridin-4-ylmethoxy)phenyl]methyl]propan-1-amine

Uniqueness

What sets 2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine apart is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications, such as targeted drug development or specialized industrial processes .

Properties

IUPAC Name

2-methoxy-2-methyl-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(2,21-3)14-19-12-15-7-6-9-17(11-15)22-13-16-8-4-5-10-20-16/h4-11,19H,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFBHCIDNSSEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC1=CC(=CC=C1)OCC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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